5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane)

Catalog No.
S4606035
CAS No.
195256-71-4
M.F
C19H28N2O
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-a...

CAS Number

195256-71-4

Product Name

5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane)

IUPAC Name

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,2'-adamantane]-6-one

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H28N2O/c1-17-8-20-10-18(2,16(17)22)11-21(9-17)19(20)14-4-12-3-13(6-14)7-15(19)5-12/h12-15H,3-11H2,1-2H3

InChI Key

VUXOICNIGZQTQR-UHFFFAOYSA-N

SMILES

CC12CN3CC(C1=O)(CN(C2)C34C5CC6CC(C5)CC4C6)C

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C34C5CC6CC(C5)CC4C6)C

The exact mass of the compound 5,7-dimethyl-1,3-diaza-2,2'-spirobi[tricyclo[3.3.1.1~3,7~]decan]-6-one is 300.220163521 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) is a complex organic compound characterized by its unique spiro structure that incorporates both adamantane and diazaadamantane frameworks. This compound features a six-membered ring with two nitrogen atoms and is derived from the adamantane family, which is known for its cage-like structure. The presence of the oxo group (C=O) at the 6-position and methyl groups at the 5 and 7 positions contributes to its chemical reactivity and potential biological activity.

The molecular formula of 5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) is C16H22N2OC_{16}H_{22}N_2O, with a molecular weight of approximately 274.36 g/mol. Its structural complexity makes it a subject of interest in medicinal chemistry and materials science.

The chemical reactivity of 5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) is influenced by its functional groups. The oxo group can participate in nucleophilic addition reactions, while the nitrogen atoms can engage in coordination with metal ions or form salts with acids.

In synthetic pathways, this compound can be generated through various reactions involving starting materials such as substituted adamantanes or diazines. For example, it may undergo oxidation reactions to introduce additional functional groups or be involved in cyclization processes to form more complex structures.

The synthesis of 5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 5,7-dimethyl-1,3-diazaadamantane derivatives, cyclization can be induced using acid catalysts or heat.
  • Oxidation Reactions: The introduction of the oxo group can be accomplished through oxidation of suitable precursors using oxidizing agents like potassium permanganate or chromium trioxide.
  • Functional Group Transformation: Existing functional groups on adamantane derivatives may be transformed into the desired oxo group via various organic transformations.

Each method requires careful control of reaction conditions to ensure high yields and purity of the final product.

5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Material Science: Its unique structure could be utilized in creating novel materials with specific mechanical or thermal properties.
  • Chemical Research: As a synthetic intermediate or building block in organic synthesis.

Interaction studies involving 5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) focus on its binding affinity to various biological targets such as enzymes and receptors. Preliminary studies suggest that its diaza structure may facilitate interactions with proteins through hydrogen bonding and hydrophobic interactions.

Further research is necessary to elucidate the specific mechanisms of action and to characterize its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane). Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5,7-Dimethyl-6-oxo-spiro(1,3-diazaadamantane-2,1'-cyclohexane)Similar spiro structure; cyclohexane ringAntimicrobial properties
5-Methyl-6-oxo-spiro(1,3-diazaadamantane)Methyl substitution; less sterically hinderedModerate cytotoxicity
1-Benzyl-5',7'-dimethyl-1',3'-diazaspiro[piperidine]Incorporates piperidine; enhanced solubilityPotentially higher bioavailability

These compounds highlight the uniqueness of 5,7-Dimethyl-6-oxospiro(1,3-diazaadamantane-2,2'-adamantane) due to its specific spiro arrangement and dual nitrogen presence which may contribute to distinct biological activities not observed in others.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

300.220163521 g/mol

Monoisotopic Mass

300.220163521 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

Explore Compound Types